molecular formula C24H27N5O4 B2700561 Phenylmethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl)acetate CAS No. 887468-14-6

Phenylmethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl)acetate

Cat. No. B2700561
CAS RN: 887468-14-6
M. Wt: 449.511
InChI Key: LTPVXFJFVSGSHH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a cyclohexyl group, which is a six-membered carbon ring, and an imidazolino purine group, which is a type of heterocyclic aromatic compound . The compound also contains acetate and phenylmethyl groups.


Molecular Structure Analysis

The cyclohexyl group in the compound likely adopts a chair conformation, which is the most stable conformation for six-membered rings . The imidazolino purine group is aromatic and likely contributes significantly to the compound’s stability and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and functional groups all influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Catalytic Properties and Synthesis Applications

  • Catalytic Activity in Hydrolytic Cleavage : Research on imidazolium-bridged cyclodextrin dimers, which share structural similarities with the specified compound, shows these compounds exhibit catalytic properties in the hydrolytic cleavage of p-nitrophenyl alkanoates. This implies potential for catalytic applications in similar hydrolytic processes (Luo et al., 2010).

  • Synthesis and Characterization : The synthesis and characterization of polymeric and cyclotetrameric tin 2-(1H-imidazol-1-yl)acetates indicate the structural diversity and complexation behavior of compounds with core imidazole units, suggesting a pathway for the development of novel materials or catalysts (Gan & Tang, 2011).

  • Catalysts for Oxidation Reactions : Arylhydrazone Cd(II) and Cu(II) complexes, incorporating imidazole components, have been tested as catalysts for the peroxidative oxidation of alcohols to ketones. Such complexes could offer a blueprint for the design of efficient catalysts for oxidation reactions (Jlassi et al., 2017).

  • Cyclometallation Reactions : Research into cyclometallation of amines, imines, and oxazolines with palladium, rhodium, and iridium complexes highlights the potential for compounds with imidazole units to facilitate or undergo selective metal-catalyzed reactions, enhancing synthetic methodologies (Davies et al., 2003).

  • Antimicrobial Properties : Studies on 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives demonstrate the antimicrobial potential of imidazole derivatives, indicating a research avenue for the development of new antimicrobial agents (Rajkumar et al., 2014).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to study its reactivity, stability, and possible uses in various fields .

properties

IUPAC Name

benzyl 2-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-16-13-27-20-21(25-23(27)29(16)18-11-7-4-8-12-18)26(2)24(32)28(22(20)31)14-19(30)33-15-17-9-5-3-6-10-17/h3,5-6,9-10,13,18H,4,7-8,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPVXFJFVSGSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylmethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl)acetate

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